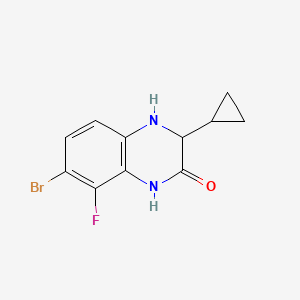
7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone
描述
7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family
属性
分子式 |
C11H10BrFN2O |
|---|---|
分子量 |
285.11 g/mol |
IUPAC 名称 |
7-bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10BrFN2O/c12-6-3-4-7-10(8(6)13)15-11(16)9(14-7)5-1-2-5/h3-5,9,14H,1-2H2,(H,15,16) |
InChI 键 |
ZWZGIULPXZAYBL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2C(=O)NC3=C(N2)C=CC(=C3F)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxalinone Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable diketone.
Bromination: Introduction of the bromine atom at the 7th position can be done using brominating agents such as N-bromosuccinimide (NBS).
Cyclopropyl and Fluoro Substitution: These groups can be introduced through nucleophilic substitution reactions using appropriate cyclopropyl and fluoro reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoxaline derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroquinoxalinone derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom might be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution could produce various substituted quinoxalinones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 7-Bromo-3-cyclopropyl-2(1H)-quinoxalinone
- 8-Fluoro-3,4-dihydro-2(1H)-quinoxalinone
- 3-Cyclopropyl-8-fluoro-2(1H)-quinoxalinone
Uniqueness
The unique combination of bromine, cyclopropyl, and fluoro substituents in 7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone may confer distinct chemical and biological properties compared to its analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


